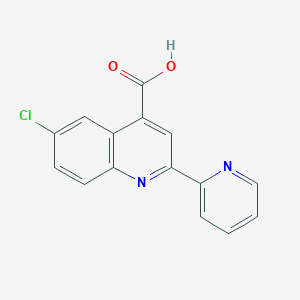

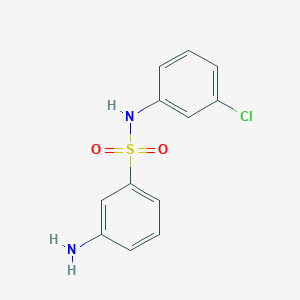

6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

説明

“6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula CHClNO . It is a heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest in medicinal chemistry. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The average mass of the molecule is 157.555 Da, and the monoisotopic mass is 156.993057 Da .Chemical Reactions Analysis

Quinoline and its analogues are known to undergo various chemical reactions. The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of CHClNO and an average mass of 157.555 Da .科学的研究の応用

Corrosion Inhibition

Quinoline and its derivatives, including compounds structurally related to 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid, have been extensively studied for their anticorrosive properties. These compounds demonstrate effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The electron-rich nature of quinoline derivatives, attributed to their high electron density and the presence of polar substituents, facilitates their adsorption on metal surfaces, thus providing corrosion protection. This application is significant in the development of new materials and technologies aimed at prolonging the lifespan of metal components in various industrial settings (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Research into quinazolines, a category closely related to quinoline derivatives, has shown promising applications in optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, quinazoline derivatives are utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical materials and colorimetric pH sensors. The diverse functionalities of these derivatives highlight their potential in advancing optoelectronic technology and the development of new materials with tailored properties for specific applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis of Heterocycles

The versatility of quinoline derivatives is further exhibited in their role in synthesizing other heterocyclic compounds. Propargylic alcohols, in particular, serve as key building blocks in organic synthesis, offering distinct reactivities for constructing polycyclic systems, including heterocycles such as pyridines, quinolines, and isoquinolines. These heterocycles are crucial in medicinal chemistry and drug discovery, finding applications across pharmaceuticals, antibiotics, dyes, and agrochemicals. The development of novel synthetic strategies employing quinoline derivatives as reactants demonstrates the ongoing advancements in organic synthesis, aiming at more efficient and rapid generation of these important cyclic systems (Mishra, Nair, & Baire, 2022).

Biocatalyst Inhibition by Carboxylic Acids

In the context of biorenewable chemicals, the interaction of carboxylic acids with biocatalysts is a critical area of study. Understanding how carboxylic acids, including those related to quinoline derivatives, inhibit microbial biocatalysts is essential for developing strategies to increase microbial robustness. This knowledge aids in the engineering of strains for improved performance in industrial processes, particularly in the production of biorenewable fuels and chemicals. The inhibitory effects of carboxylic acids on microbes highlight the need for metabolic engineering approaches to enhance tolerance and maintain productivity (Jarboe, Royce, & Liu, 2013).

作用機序

Target of Action

Quinoline derivatives have been known to inhibit enzymes such as topoisomerase ii .

Mode of Action

It’s known that quinoline derivatives can inhibit the enzyme topoisomerase ii, which plays a crucial role in dna replication and transcription .

Biochemical Pathways

Inhibition of topoisomerase ii can lead to dna damage and apoptosis, affecting cell proliferation .

Pharmacokinetics

The compound’s molecular weight (2847 g/mol) and formula (C15H9ClN2O2) suggest that it may have good bioavailability .

将来の方向性

The future directions in the research of quinoline and its analogues involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

生化学分析

Biochemical Properties

6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein kinases, which are crucial for regulating cellular processes such as cell growth, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain protein kinases, leading to altered cell signaling and reduced cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cellular functions, with potential implications for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects can be observed, including potential damage to vital organs and disruption of normal physiological functions . Threshold effects are also noted, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, depending on the target tissues and organs .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and optimize its therapeutic potential .

特性

IUPAC Name |

6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDNUGLTULFDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397520 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667412-62-6 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)

![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)